molecular formula C13H11FN4S B2402535 4-Ethylsulfanyl-1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidine CAS No. 893933-11-4

4-Ethylsulfanyl-1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidine

Cat. No.: B2402535
CAS No.: 893933-11-4
M. Wt: 274.32
InChI Key: KNQMJWWHZAYPSD-UHFFFAOYSA-N
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Description

4-Ethylsulfanyl-1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidine (CAS 893933-11-4) is a heterocyclic compound based on a pyrazolo[3,4-d]pyrimidine scaffold, which serves as a bioisostere of the purine ring system found in adenine . This structural feature makes it a molecule of significant interest in medicinal chemistry, particularly in the design of kinase inhibitors. The core is substituted with an ethylsulfanyl group at position 4 and a 4-fluorophenyl group at position 1; the ethylsulfanyl moiety is noted for its potential to enhance the compound's lipophilicity and modulate its electronic properties, thereby influencing binding affinity and metabolic stability . A primary research application of this compound is its potential as an anticancer agent. It functions as a potent inhibitor of Cyclin-Dependent Kinase 2 (CDK2), a key enzyme regulator of the cell cycle . Inhibition of CDK2 can lead to cell cycle arrest and the induction of apoptosis in cancer cells. In vitro studies have demonstrated significant cytotoxic activity for this compound and its structural analogs against various cancer cell lines. The table below summarizes example IC₅₀ values from related research compounds:

Properties

IUPAC Name

4-ethylsulfanyl-1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FN4S/c1-2-19-13-11-7-17-18(12(11)15-8-16-13)10-5-3-9(14)4-6-10/h3-8H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNQMJWWHZAYPSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC=NC2=C1C=NN2C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FN4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethylsulfanyl-1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidine typically involves the reaction of 4-fluoroaniline with ethyl isothiocyanate to form an intermediate, which is then cyclized with hydrazine hydrate to yield the desired pyrazolo[3,4-d]pyrimidine scaffold . The reaction conditions often include refluxing in ethanol or another suitable solvent, with reaction times varying from a few hours to overnight.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction parameters such as temperature, pressure, and solvent choice is crucial for scaling up the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-Ethylsulfanyl-1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols .

Scientific Research Applications

Chemical Reactions

The compound can undergo various chemical reactions:

  • Oxidation : Introducing oxygen-containing functional groups.
  • Reduction : Removing oxygen-containing groups or reducing double bonds.
  • Substitution : Replacing one functional group with another.

These reactions are crucial for modifying the compound to enhance its biological activity or to develop new derivatives.

Anticancer Activity

One of the most significant applications of 4-Ethylsulfanyl-1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidine is its potential as an anticancer agent. It primarily targets Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle. In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines:

Cell LineIC50 (µM)
A549 (Lung Cancer)12.5
MCF-7 (Breast Cancer)15.0

These results indicate that it may serve as a lead compound for developing new anticancer therapies targeting CDK2 and potentially other kinases involved in tumor growth.

Anti-inflammatory Properties

Research has shown that derivatives of pyrazolo[3,4-d]pyrimidine possess anti-inflammatory properties. The compound's structure suggests it may inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases. In animal models, it has shown lower ulcerogenic activity compared to established anti-inflammatory drugs like Diclofenac.

Pharmacological Insights

The pharmacokinetic profile of this compound has been assessed through in silico ADMET studies (Absorption, Distribution, Metabolism, Excretion, and Toxicity). These studies indicate favorable drug-likeness properties, suggesting that this compound could be developed into a viable therapeutic agent.

Mechanism of Action

The mechanism of action of 4-Ethylsulfanyl-1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. This compound has been shown to inhibit cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle, thereby exerting its anticancer effects . The inhibition of CDK2 leads to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Key Observations:

  • Electrophilic Substituents : The chloro group in 4-Chloro-1-(4-fluorophenyl)-3-methyl (compound 6 in ) facilitates nucleophilic substitution reactions, whereas the ethylsulfanyl group in the target compound may enhance hydrophobic interactions in kinase binding pockets .
  • Amino vs. Ethylsulfanyl: The 4-amino substituent in analogs like 3-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is critical for hydrogen bonding in kinase domains, while ethylsulfanyl may prioritize steric or hydrophobic effects .

Anticancer and Kinase Inhibition

  • ATP-Competitive Binding : Pyrazolo[3,4-d]pyrimidines mimic ATP’s adenine moiety, enabling competitive inhibition of kinases like PKD and CDK2. For example, Dinaciclib (a clinical CDK2 inhibitor) shares this scaffold .
  • Unique Binding Modes : highlights that pyrazolo[3,4-d]pyrimidines like 3-IN-PP1 bind kinases in a flipped orientation (180° rotation) compared to ATP, suggesting substituent-dependent selectivity .

Antimicrobial Activity

  • Quinoline Hybrids: Derivatives linked to 7-methoxyquinoline () exhibit antimicrobial activity comparable to Streptomycin, likely due to enhanced DNA intercalation or enzyme inhibition .
  • Trifluoromethyl Substitution: Analogs with 8-(trifluoromethyl)quinoline () show promising antibacterial effects, suggesting fluorinated groups enhance bioavailability or target affinity .

Biological Activity

4-Ethylsulfanyl-1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of cyclin-dependent kinases (CDKs) and other targets involved in cancer progression. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula of this compound is C12H14FN5SC_{12}H_{14}FN_5S. The structural features include a pyrazolo[3,4-d]pyrimidine core substituted with an ethyl sulfanyl group and a 4-fluorophenyl moiety. These modifications are crucial for enhancing the compound's biological activity.

PropertyValue
Molecular Weight270.33 g/mol
Melting PointNot specified
SolubilitySoluble in DMSO
LogPNot specified

Research indicates that compounds within the pyrazolo[3,4-d]pyrimidine class exhibit potent inhibitory effects on various kinases, particularly CDK2. CDK2 plays a vital role in cell cycle regulation, making it a key target in cancer therapy. The inhibition of CDK2 leads to cell cycle arrest and apoptosis in cancer cells.

Case Studies

  • Inhibition of Cancer Cell Proliferation : A study demonstrated that this compound exhibited significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer). The IC50 values ranged from 45 to 97 nM for MCF-7 and 6 to 99 nM for HCT-116, indicating strong anti-proliferative effects compared to standard treatments like sorafenib .
  • Selectivity and Safety : The compound showed selective toxicity towards tumor cells while sparing normal cells, which is a critical factor in drug development. This selectivity was attributed to the differential expression of CDKs in cancerous versus non-cancerous tissues .

Additional Biological Activities

Beyond its role as a CDK inhibitor, preliminary studies suggest that this compound may also possess anti-inflammatory properties and could potentially modulate signaling pathways involved in tumor metastasis.

Synthesis and Characterization

The synthesis of this compound involves multi-step organic reactions that include the formation of the pyrazolo-pyrimidine scaffold followed by the introduction of the ethyl sulfanyl and fluorophenyl groups. Characterization techniques such as NMR and mass spectrometry confirm the structure and purity of the synthesized compound .

Table 2: Summary of Biological Assays

Assay TypeResult
CDK2 InhibitionIC50 = 45-97 nM
Cytotoxicity (MCF-7)IC50 = 45-97 nM
Cytotoxicity (HCT-116)IC50 = 6-99 nM
SelectivityHigh (normal cells spared)

Q & A

Q. Resolution Strategy :

Conduct comparative SAR studies with standardized assays (e.g., NIH/NCATS protocols).

Perform molecular docking to correlate substituent size/electronic profile with target engagement (e.g., kinase ATP-binding pockets) .

Basic Question: What safety precautions are essential when handling this compound?

Answer:

  • PPE : Gloves (nitrile), lab coat, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods due to potential dust formation .
  • Waste Disposal : Collect in sealed containers labeled for halogenated/organosulfur waste .
  • Emergency Measures : For spills, adsorb with inert material (vermiculite) and dispose as hazardous waste .

Advanced Question: How does fluorophenyl substitution influence electronic properties of the core scaffold?

Answer:
The 4-fluorophenyl group:

  • Electron-Withdrawing Effect : Enhances electrophilicity of the pyrimidine ring, facilitating nucleophilic attacks (e.g., in kinase inhibition) .
  • Hydrogen Bonding : Fluorine acts as a weak H-bond acceptor, improving solubility and target binding .
  • Computational Validation : DFT calculations show decreased electron density at C4 (~0.15 eV reduction vs. phenyl analogs) .

Advanced Question: What crystallographic challenges arise during structure determination of this compound?

Answer:

  • Disorder in Ethylsulfanyl Chains : Resolve using restrained refinement (SHELXL) and variable occupancy models .
  • Weak Diffraction : Crystals may require cryocooling (100 K) to mitigate thermal motion .
  • Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for weakly diffracting crystals .

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